Sodium acetate-13C2,d3

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-SZRYOQPCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.038 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Acetate-13C2,d3: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopically Labeled Compounds

In the landscape of modern scientific research, particularly within drug development and metabolic studies, the ability to trace, quantify, and characterize molecules with high precision is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that fulfill this need.[1] Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safer to handle and eliminating the complexities of radioactive waste disposal. By replacing specific atoms in a molecule with their heavier stable isotopes (e.g., replacing ¹H with ²H or Deuterium, and ¹²C with ¹³C), we can create a compound that is chemically identical to its native form but has a distinct, higher molecular weight.[1] This mass difference is the key to their utility, allowing them to be distinguished and quantified by mass spectrometry (MS) or identified by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Sodium acetate-13C2,d3 is a prime example of a multiply-labeled SIL compound. It is a specialized form of sodium acetate where both carbon atoms are replaced with the ¹³C isotope, and the three hydrogen atoms of the methyl group are replaced with deuterium (d). This extensive labeling results in a significant mass shift, making it an excellent internal standard for quantitative analysis and a powerful tracer for metabolic flux studies.[2][3]

Molecular Structure and Physicochemical Properties

Molecular Structure

The defining feature of this compound is its specific isotopic enrichment. The parent molecule, sodium acetate, is the sodium salt of acetic acid.[4][5] In this labeled variant:

-

¹³C₂ Labeling : Both the methyl carbon and the carboxyl carbon are ¹³C isotopes.

-

d₃ Labeling : All three hydrogens on the methyl group are deuterium atoms.

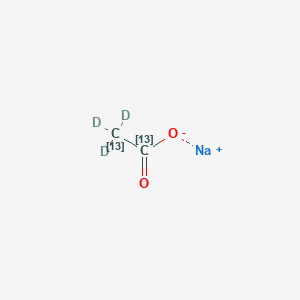

This results in the chemical formula ¹³CD₃¹³CO₂Na.[6] The IUPAC name for this compound is sodium 2,2,2-trideuterioacetate-1,2-¹³C₂.[7] The heavy isotopes do not alter the fundamental chemical reactivity or the ionic bond between the sodium cation (Na⁺) and the acetate anion (¹³CD₃¹³COO⁻).

Below is a two-dimensional representation of the ionic structure.

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₂D₃O₂.Na | [2] |

| Linear Formula | ¹³CD₃¹³CO₂Na | [6] |

| Molecular Weight | 87.04 g/mol | [2][3][6] |

| CAS Number | 123333-80-2 | [2][6][8] |

| Appearance | Solid / White deliquescent powder or crystals | [4][6] |

| Melting Point | >300 °C (decomposes) | [6] |

| Isotopic Purity | Typically ≥98% for ¹³C and D | [3][6] |

| Solubility | Highly soluble in water | [5] |

| Storage | Room temperature, away from light and moisture | [3] |

Core Applications in Scientific Research

The unique isotopic signature of this compound makes it a versatile tool in several advanced research areas.

Metabolic Flux Analysis

Acetate is a key metabolite that, upon conversion to acetyl-CoA, enters central carbon metabolism, most notably the Krebs cycle (citric acid cycle). By providing cells or organisms with this compound, researchers can trace the path of the ¹³C-labeled carbons through various metabolic pathways.[9] This is invaluable for:

-

Mapping Metabolic Pathways : Determining how cells utilize acetate as a carbon source.[9]

-

Quantifying Flux : Measuring the rate of metabolic reactions, which can reveal cellular responses to drugs, genetic modifications, or disease states.

-

Studying Disease Metabolism : Investigating alterations in metabolism in diseases like cancer or metabolic syndrome.

The dual ¹³C labeling allows for sophisticated analysis. For instance, when ¹³C₂-acetyl-CoA enters the Krebs cycle, the position of the labels in downstream metabolites like citrate, glutamate, and malate can be determined by NMR or MS, providing detailed information about pathway activity.

Caption: Metabolic tracing workflow using this compound.

Internal Standard for Quantitative Mass Spectrometry

One of the most common applications of this compound is as an internal standard (IS) for the quantification of unlabeled (native) acetate or other small organic acids in biological samples.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS analysis.[10]

The Principle of Self-Validating Systems: An ideal internal standard should behave identically to the analyte of interest during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer.[11] Because this compound is chemically identical to native sodium acetate, it co-elutes chromatographically and experiences the same potential for ion suppression or enhancement (matrix effects). Any loss of analyte during sample processing will be mirrored by a proportional loss of the IS. By measuring the ratio of the MS signal of the analyte to the MS signal of the IS, a highly accurate and precise quantification can be achieved, effectively correcting for experimental variability.[1][11]

Experimental Protocol: Quantification of Acetate in Plasma using LC-MS/MS

This protocol outlines a validated method for quantifying endogenous acetate in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Principle

A known concentration of the internal standard (this compound) is spiked into all samples, calibrators, and quality controls. Following protein precipitation and derivatization (if necessary for chromatographic retention), the samples are analyzed by LC-MS/MS. The concentration of the unknown acetate is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

Analyte: Sodium Acetate (unlabeled)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid

-

Matrix: Blank human plasma

-

Equipment: LC-MS/MS system, analytical balance, centrifuges, pipettes

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve Sodium Acetate and this compound in water to prepare 1 mg/mL primary stock solutions.

-

Perform serial dilutions to create working solutions for the calibration curve and a separate working solution for the internal standard (e.g., 1 µg/mL).

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Spike blank plasma with the appropriate working solutions of unlabeled Sodium Acetate to create a calibration curve (e.g., 8-10 non-zero points).

-

Prepare QCs at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an LC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

MS Detection: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Acetate Transition: e.g., m/z 59.0 -> 44.0

-

Acetate-¹³C₂,d₃ Transition: e.g., m/z 64.0 -> 47.0 (Note: M+5 mass shift).[6]

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression.

-

Determine the concentration of acetate in the unknown samples and QCs from the regression equation.

-

Experimental Workflow Diagram

Caption: LC-MS/MS quantification workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined molecular structure, characterized by heavy isotope labeling at five distinct atomic positions, provides a significant mass shift that is ideal for mass spectrometry-based applications. Whether used as a tracer to elucidate complex metabolic networks or as an internal standard to ensure the accuracy and reproducibility of quantitative bioanalysis, it provides a level of precision that is essential for modern drug development and clinical research. The principles and protocols described herein underscore its utility and provide a framework for its effective implementation in the laboratory.

References

-

Veeprho. Sodium Acetate 13C2-D3 | CAS 123333-80-2. [Link]

-

Axios Research. Sodium Acetate 13C2-d3 - CAS - 123333-80-2. [Link]

-

Wikipedia. Sodium acetate. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Sodium Acetate. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

LGC Group. Use of stable isotope internal standards for trace organic analysis. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2023). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. [Link]

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. veeprho.com [veeprho.com]

- 3. isotope.com [isotope.com]

- 4. Sodium acetate - Wikipedia [en.wikipedia.org]

- 5. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 13C 99atom , D 99atom 123333-80-2 [sigmaaldrich.com]

- 7. This compound | C2H3NaO2 | CID 16211895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium Acetate 13C2-d3 - CAS - 123333-80-2 | Axios Research [axios-research.com]

- 9. Frontiers | Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis [frontiersin.org]

- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Physical and chemical properties of Sodium acetate-13C2,d3.

An In-Depth Technical Guide to Sodium Acetate-¹³C₂,d₃ for Advanced Research Applications

Introduction: The Role of Isotopically Labeled Acetate

Sodium acetate-¹³C₂,d₃ is a stable, non-radioactive, isotopically labeled analog of sodium acetate. In this molecule, both carbon atoms are replaced with the Carbon-13 (¹³C) isotope, and the three hydrogen atoms of the methyl group are replaced with Deuterium (D or ²H). This heavy-labeled variant provides a distinct mass shift, making it an invaluable tool for a range of sophisticated analytical techniques.

Its primary utility lies in its application as an internal standard for mass spectrometry (MS) and as a tracer for metabolic flux analysis.[1][2] The known isotopic purity and distinct mass difference from its endogenous, unlabeled counterpart allow for precise and accurate quantification of acetate in complex biological matrices.[1] This guide will delve into the fundamental properties, practical applications, and essential protocols for leveraging Sodium acetate-¹³C₂,d₃ in a research setting.

Core Physicochemical Properties

The utility of any analytical standard begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, application, and behavior in experimental systems.

Molecular and Isotopic Identity

The specific labeling pattern of Sodium acetate-¹³C₂,d₃ is what defines its function. Both carbons are labeled with ¹³C, and the three methyl hydrogens are replaced with deuterium, resulting in a mass increase of 5 Da compared to the unlabeled molecule.

Caption: Molecular structure of Sodium acetate-¹³C₂,d₃.

Quantitative Data Summary

The physical and chemical properties of Sodium acetate-¹³C₂,d₃ are summarized below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | Sodium acetate-1,2-¹³C₂,2,2,2-d₃ | [3] |

| Synonyms | Acetic acid-¹³C₂,d₃ sodium salt, ¹³C and D Labeled sodium acetate | [1] |

| Molecular Formula | ¹³C₂D₃NaO₂ | [1][4] |

| Linear Formula | ¹³CD₃¹³CO₂Na | |

| CAS Number (Labeled) | 123333-80-2 | [1][3] |

| Molecular Weight | 87.04 g/mol | [1][3][5] |

| Physical Form | Solid / White Solid | [6] |

| Isotopic Purity (¹³C) | ≥99 atom % | |

| Isotopic Purity (D) | ≥98-99 atom % | [3] |

| Chemical Purity | ≥98% | [3][7] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water | [6] |

| Storage Temperature | Room Temperature | [3][8] |

Key Applications in Research and Development

The heavy isotopic labeling of Sodium acetate-¹³C₂,d₃ makes it a superior choice for applications requiring clear differentiation from endogenous molecules.

Internal Standard for Mass Spectrometry

In quantitative analysis, particularly in LC-MS/MS and GC-MS, the co-elution of an internal standard with the analyte is crucial for correcting variations in sample preparation and instrument response. Because Sodium acetate-¹³C₂,d₃ is chemically identical to its unlabeled counterpart, it co-elutes perfectly while being clearly distinguishable by its higher mass.[1] This makes it an ideal internal standard for accurately quantifying acetate levels in metabolomics, pharmacokinetic studies, and therapeutic drug monitoring.[1]

Tracer in Metabolic Flux Analysis

Acetate is a central node in metabolism, serving as a precursor for fatty acid synthesis and cholesterol biosynthesis. By introducing ¹³C₂-labeled acetate into a biological system (cell culture or in vivo), researchers can trace the metabolic fate of the carbon backbone through various pathways using mass spectrometry or NMR.[2] The presence of two ¹³C atoms allows for powerful positional isotopic analysis, providing detailed insights into pathway activity and dynamics.[9] This is a cornerstone of research in areas like cancer metabolism and microbiome studies.[9]

Experimental Protocols and Methodologies

To ensure scientific integrity, all protocols involving analytical standards must be robust and self-validating. The following sections provide detailed, field-proven methodologies for the use of Sodium acetate-¹³C₂,d₃.

Preparation of an Internal Standard Stock Solution

The accuracy of quantitative analysis is founded upon the precise preparation of the internal standard stock solution. The causality behind this multi-step process is to ensure complete dissolution and an accurate final concentration, which will be the reference for all subsequent measurements.

Caption: Workflow for preparing a stock solution.

Step-by-Step Methodology:

-

Objective: To prepare a 1 mg/mL stock solution of Sodium acetate-¹³C₂,d₃ in HPLC-grade water.

-

Materials:

-

Sodium acetate-¹³C₂,d₃ (solid)

-

HPLC-grade water

-

Analytical balance (readable to 0.01 mg)

-

10 mL Class A volumetric flask

-

Pipettes

-

Sonicator bath

-

-

Procedure:

-

Calculation: No complex calculation is needed for a target of 10 mg in a 10 mL flask.

-

Weighing: Accurately weigh approximately 10 mg of Sodium acetate-¹³C₂,d₃ and record the exact weight.

-

Initial Dissolution: Add approximately 5 mL of HPLC-grade water to the 10 mL volumetric flask. Carefully transfer the weighed solid into the flask.

-

Homogenization: Cap the flask and vortex for 1 minute. Place the flask in a sonicator bath for 10 minutes to ensure complete dissolution. The solution should be clear and free of particulates. This step is critical to avoid concentration errors.

-

Final Volume Adjustment: Allow the solution to return to room temperature. Carefully add HPLC-grade water to the flask until the bottom of the meniscus touches the calibration mark.

-

Final Mixing: Invert the capped flask 10-15 times to ensure the final solution is homogeneous.

-

Storage: Transfer the solution to a clearly labeled amber vial and store it at room temperature or as recommended by the supplier.[3]

-

Safe Handling and Storage

The long-term integrity of isotopically labeled compounds depends on proper storage and handling.[10] While stable isotopes are not radioactive, their chemical stability and isotopic purity must be preserved.[11]

-

Storage Conditions: Sodium acetate-¹³C₂,d₃ should be stored at room temperature in a tightly sealed container, protected from light and moisture.[3][8] As a hygroscopic solid, exposure to atmospheric moisture can lead to clumping and may facilitate H/D exchange over long periods.[10][12] For long-term storage, placing the container within a desiccator is a recommended best practice.[10]

-

Handling: Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[13][14] Consult the Safety Data Sheet (SDS) for specific handling information.[13][15] Work should be conducted in a well-ventilated area to avoid inhalation of the fine powder.[14]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[12][13] Ensure waste containers are clearly labeled.[13]

Conclusion

Sodium acetate-¹³C₂,d₃ is a highly versatile and powerful tool for researchers in the life sciences. Its well-defined physical and chemical properties, combined with its high isotopic enrichment, provide the foundation for its use as a gold-standard internal standard and a precise metabolic tracer. By following the rigorous protocols and handling guidelines outlined in this guide, scientists can ensure the integrity of their data and unlock deeper insights into complex biological systems.

References

-

Sodium Acetate 13C2-D3 | CAS 123333-80-2. Veeprho.[Link]

-

Sodium acetate-¹³C₂,d₃ | C2H3NaO2 | CID 16211895. PubChem, National Institutes of Health.[Link]

-

How To Properly Store Your Radiolabeled Compounds. Moravek.[Link]

-

How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.[Link]

-

Managing Storage of Radiolabeled Compounds. ORS News2Use, National Institutes of Health.[Link]

-

SODIUM ACETATE (1,2-¹³C₂, 99% D₃, 98%). Eurisotop.[Link]

-

Sodium acetate C-13, 1-. PubChem, National Institutes of Health.[Link]

-

Safety Data Sheet: Sodium acetate. Carl ROTH.[Link]

-

Safety Data Sheet Sodium acetate. Redox.[Link]

-

Sodium acetate synthesis. Amasci.net.[Link]

- Process for preparing sodium diacetate.

Sources

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope.com [isotope.com]

- 4. scbt.com [scbt.com]

- 5. Sodium acetate-13C2,d3 | C2H3NaO2 | CID 16211895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.usbio.net [dev.usbio.net]

- 7. SODIUM ACETATE | Eurisotop [eurisotop.com]

- 8. isotope.com [isotope.com]

- 9. isotope.com [isotope.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. moravek.com [moravek.com]

- 12. carlroth.com [carlroth.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. redox.com [redox.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Navigating Metabolic Pathways: A Technical Guide to Sodium Acetate-¹³C₂,d₃ in Research and Development

In the intricate world of metabolic research and drug development, the ability to trace and quantify the flux of metabolites through complex biochemical pathways is paramount. Isotopically labeled compounds are indispensable tools in this endeavor, and among them, Sodium Acetate-¹³C₂,d₃ has emerged as a powerful probe for elucidating cellular metabolism. This guide provides an in-depth technical overview of Sodium Acetate-¹³C₂,d₃, its applications, and best practices for its use in a research setting.

Core Concepts: Understanding the Isotopic Label

Sodium Acetate-¹³C₂,d₃ is a stable isotope-labeled analog of sodium acetate. Its chemical structure is identical to the parent compound, with the critical exception that the two carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and the three hydrogen atoms on the methyl group are substituted with deuterium (d or ²H). This labeling strategy results in a molecule with a distinct mass signature that can be readily detected and differentiated from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary utility of this isotopic labeling lies in its application as a tracer. When introduced into a biological system, Sodium Acetate-¹³C₂,d₃ is metabolized alongside endogenous acetate, and its labeled atoms are incorporated into downstream metabolites. By tracking the distribution and abundance of these labeled species, researchers can gain quantitative insights into the activity of specific metabolic pathways.

Key Specifications and Supplier Information

Precise and reliable experimental outcomes are contingent on the quality and purity of the reagents used. Sodium Acetate-¹³C₂,d₃ is available from several reputable suppliers, each providing detailed specifications for their products.

| Specification | Value | Source |

| CAS Number | 123333-80-2 | [1][2] |

| Molecular Formula | ¹³C₂D₃NaO₂ | |

| Molecular Weight | 87.04 g/mol | [2] |

| Isotopic Purity (¹³C) | ≥99 atom % | |

| Isotopic Purity (D) | ≥98-99 atom % | [2] |

| Form | Solid | |

| Melting Point | >300 °C (decomposes) |

Prominent Suppliers:

-

Sigma-Aldrich (Merck): A major supplier of research chemicals, offering Sodium Acetate-¹³C₂,d₃ with high isotopic purity.

-

Cambridge Isotope Laboratories, Inc. (CIL): Specializes in the production of stable isotope-labeled compounds for a wide range of research applications.[2][3]

-

Veeprho: A supplier of impurity reference standards and stable isotope-labeled compounds.[1]

-

Santa Cruz Biotechnology (SCBT): Provides a range of biochemicals for research, including labeled sodium acetate.[4]

Applications in Research and Drug Development

The unique properties of Sodium Acetate-¹³C₂,d₃ make it a versatile tool in various fields of scientific inquiry.

Metabolic Flux Analysis

A primary application of Sodium Acetate-¹³C₂,d₃ is in metabolic flux analysis, a technique used to quantify the rates of metabolic reactions. Acetate is a central metabolite that is converted to acetyl-CoA, a key precursor for numerous biosynthetic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. By tracing the incorporation of ¹³C from labeled acetate into TCA cycle intermediates and fatty acids, researchers can map and quantify the metabolic activity of these pathways under different physiological or pathological conditions. This is particularly valuable in cancer research, where altered metabolism is a hallmark of malignant cells.

Biomolecular NMR Spectroscopy

In the field of structural biology, uniformly ¹³C- and ¹⁵N-labeled proteins are essential for structure determination and functional studies using NMR spectroscopy. Sodium Acetate-¹³C₂,d₃ can serve as the sole carbon source in defined growth media for microorganisms or cell cultures, enabling the production of uniformly ¹³C-labeled proteins.[5] This approach can be more cost-effective than using labeled glucose.[5]

Internal Standard for Mass Spectrometry

Due to its distinct mass, Sodium Acetate-¹³C₂,d₃ is an ideal internal standard for the accurate quantification of unlabeled acetate in biological samples using mass spectrometry.[1] By adding a known amount of the labeled compound to a sample, any variations in sample preparation or instrument response can be normalized, leading to more precise and reliable measurements. This is crucial in pharmacokinetic studies and therapeutic drug monitoring.[1]

Investigating Drug Action and Metabolism

In drug development, understanding how a therapeutic candidate affects cellular metabolism is critical. Sodium Acetate-¹³C₂,d₃ can be used to probe the metabolic effects of a drug by assessing its impact on acetate utilization and downstream pathways. Furthermore, it can be used to study the metabolism of the drug itself if the drug molecule contains an acetate moiety.

Experimental Workflow: Tracing Acetate Metabolism in Cell Culture

The following protocol outlines a general workflow for using Sodium Acetate-¹³C₂,d₃ to trace metabolic pathways in cultured cells.

Caption: A generalized workflow for a stable isotope tracing experiment using Sodium Acetate-¹³C₂,d₃ in cell culture.

Step-by-Step Methodology:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium. The cell density should be optimized to ensure sufficient biomass for metabolite extraction.

-

Preparation of Labeling Medium: Prepare a culture medium that is identical to the standard medium but with the unlabeled sodium acetate replaced by Sodium Acetate-¹³C₂,d₃ at the desired concentration.

-

Medium Exchange: Once the cells have reached the desired confluency, aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS). Immediately add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells in the labeling medium for a specific duration. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the metabolites being studied. Time-course experiments are often necessary to determine the optimal labeling period.

-

Metabolism Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. This is typically achieved by aspirating the medium and adding a cold solvent, such as liquid nitrogen or a methanol/water mixture.

-

Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system, often a combination of methanol, acetonitrile, and water. The choice of extraction solvent should be optimized for the metabolites of interest.

-

Analysis: Analyze the extracted metabolites using a high-resolution analytical platform such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques will allow for the separation, identification, and quantification of the labeled and unlabeled metabolites.

-

Data Analysis: Process the raw data to determine the isotopic enrichment in the downstream metabolites. This information can then be used to calculate metabolic flux rates using specialized software.

Signaling Pathways and Metabolic Integration

The metabolism of acetate is intricately linked to major cellular signaling pathways. Acetyl-CoA, derived from acetate, is not only a key metabolic intermediate but also the substrate for protein acetylation, a critical post-translational modification that regulates gene expression and protein function.

Caption: The central role of Acetyl-CoA derived from Sodium Acetate-¹³C₂,d₃ in major metabolic and signaling pathways.

Conclusion

Sodium Acetate-¹³C₂,d₃ is a powerful and versatile tool for researchers in the life sciences. Its ability to trace the flow of carbon through central metabolic pathways provides invaluable insights into cellular physiology and the mechanisms of disease. By understanding the principles of its application and adhering to rigorous experimental design, scientists can leverage this stable isotope-labeled compound to accelerate discovery in both basic research and the development of novel therapeutics.

References

-

Veeprho. (n.d.). Sodium Acetate 13C2-D3 | CAS 123333-80-2. Retrieved from [Link]

-

PubChem. (n.d.). Sodium acetate-13C2,d3. Retrieved from [Link]

-

S. K. B. (1991). Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II. Biochemistry, 30(18), 4491–4494. Retrieved from [Link]

-

WorldOfChemicals. (n.d.). sodium acetate anhydrous suppliers USA. Retrieved from [Link]

-

Chemignition Laboratory. (2025, April 5). Why Sodium Acetate is Essential in the Pharmaceutical Industry. Retrieved from [Link]

-

Pouteau, E., Piloquet, H., Le Boucher, J., Krempf, M., Darmaun, D., & Nguyen, P. (1996). Metabolic and respiratory effects of infused sodium acetate in healthy human subjects. The American journal of physiology, 270(3 Pt 1), E458–E464. Retrieved from [Link]

-

Patsnap. (2025, June 30). Sodium Acetate's Innovations in Therapeutic Product Development. Retrieved from [Link]

-

Smith, W. A., Jeukendrup, A. E., & Ball, D. (2010). The effect of sodium acetate ingestion on the metabolic response to prolonged moderate-intensity exercise in humans. Journal of applied physiology (Bethesda, Md. : 1985), 109(6), 1778–1784. Retrieved from [Link]

-

Smith, W. A., Jeukendrup, A. E., & Ball, D. (2010). The Effect of Sodium Acetate Ingestion on the Metabolic Response to Prolonged Moderate-Intensity Exercise in Humans. ResearchGate. Retrieved from [Link]

-

Cervera, L., Gutierrez-Granados, S., Martinez-Costas, J., & Benavente, J. (2023). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. Frontiers in bioengineering and biotechnology, 11, 1184903. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. isotope.com [isotope.com]

- 3. Cambridge Isotope Laboratories SODIUM ACETATE (1,2-13C2, 99%; D3, 98%), | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Power of Labeled Acetate in Unraveling Metabolic Networks

<content_type_in_depth_technical_guide_whitepaper_on_the_core_audience_researchers_scientists_and_drug_development_professionals_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre_set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in_depth_technical_guide_part_2_scientific_integrity_logic_e_e_a_t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field_proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self_validating_system_authoritative_grounding_comprehensive_references_in_text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step_by_step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>## An In-Depth Technical Guide to Sodium Acetate-¹³C₂,d₃ as a Metabolic Tracer

This guide provides a comprehensive overview of the principles and applications of Sodium Acetate-¹³C₂,d₃ as a powerful tool in metabolic research. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanics of this stable isotope tracer, offering both theoretical understanding and practical, field-proven insights to empower your experimental design and data interpretation.

Stable isotope tracing has become an indispensable technique for elucidating the intricate web of metabolic pathways that underpin cellular function, both in health and disease.[1][2][3] By introducing molecules enriched with heavy, non-radioactive isotopes like ¹³C and deuterium (²H or d), we can track the journey of specific atoms through biochemical reactions, providing a dynamic view of metabolic fluxes that endpoint measurements of metabolite concentrations alone cannot capture.[3][4]

Among the arsenal of available tracers, Sodium Acetate-¹³C₂,d₃ stands out for its unique utility. Acetate is a central metabolic node, readily converted to acetyl-CoA, a precursor for a vast array of biosynthetic pathways and a primary fuel for the tricarboxylic acid (TCA) cycle.[5][6] The dual labeling of Sodium Acetate-¹³C₂,d₃ with both carbon-13 and deuterium offers a multi-faceted approach to tracing, allowing for the simultaneous investigation of carbon backbone fate and the influence of kinetic isotope effects.

Why Sodium Acetate-¹³C₂,d₃?

-

Central Metabolic Entry Point: Acetate directly feeds into the acetyl-CoA pool, providing a clear starting point for tracing pathways like the TCA cycle and de novo fatty acid synthesis.[6][7]

-

Dual Isotope Advantage: The presence of both ¹³C and deuterium allows for more sophisticated experimental designs and data analysis, helping to distinguish between different metabolic routes and quantify pathway contributions.

-

Versatility: This tracer is applicable across a wide range of biological systems, from in vitro cell cultures to in vivo animal models, enabling translational research.[8]

The Metabolic Journey of Sodium Acetate-¹³C₂,d₃

Upon entering a cell, Sodium Acetate-¹³C₂,d₃ is rapidly activated to Acetyl-CoA-¹³C₂,d₃ by acetyl-CoA synthetase. This labeled acetyl-CoA then serves as a substrate for several key metabolic pathways.

Fueling the Tricarboxylic Acid (TCA) Cycle

The primary fate of acetyl-CoA is its condensation with oxaloacetate to form citrate, initiating the TCA cycle. The ¹³C₂-labeled acetyl group introduces two heavy carbon atoms into the cycle, leading to a predictable pattern of ¹³C enrichment in downstream intermediates.

Caption: Entry of Sodium Acetate-¹³C₂,d₃ into the TCA Cycle.

The mass isotopologue distribution (MID) of TCA cycle intermediates, measured by mass spectrometry, provides a quantitative readout of the contribution of acetate to oxidative metabolism. For instance, the detection of M+2 citrate (citrate with a mass increase of 2 Da) is a direct consequence of the incorporation of the ¹³C₂-acetyl group.

Building Blocks for De Novo Fatty Acid Synthesis

In the cytosol, acetyl-CoA is a fundamental building block for the synthesis of fatty acids.[7] Acetyl-CoA carboxylase converts acetyl-CoA to malonyl-CoA, which is then used by fatty acid synthase to build long-chain fatty acids. Tracing with Sodium Acetate-¹³C₂,d₃ allows for the quantification of de novo lipogenesis.

Caption: Tracing de novo fatty acid synthesis with ¹³C-labeled acetate.

By analyzing the mass spectrum of a fatty acid like palmitate, the number of incorporated ¹³C₂ units can be determined, providing a direct measure of the rate of fatty acid synthesis from acetate.

The Significance of Deuterium Labeling: Kinetic Isotope Effects

The deuterium atoms on the methyl group of acetate introduce an additional layer of information. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of reactions involving the cleavage of this bond. This phenomenon is known as the kinetic isotope effect (KIE).[9][10][11][12]

The magnitude of the KIE can provide insights into the rate-limiting steps of metabolic pathways.[11][12] For example, a significant KIE in a particular metabolic conversion would suggest that C-H bond cleavage is a critical, rate-determining step in that reaction. While the KIE for deuterium can be significant, it is generally small for ¹³C due to the smaller relative mass difference.[10]

Experimental Design and Protocols: A Practical Guide

The success of any stable isotope tracing experiment hinges on meticulous experimental design and execution. Here, we outline a general framework for both in vitro and in vivo studies using Sodium Acetate-¹³C₂,d₃.

In Vitro Labeling of Cultured Cells

Objective: To quantify the contribution of acetate to the TCA cycle and de novo fatty acid synthesis in a specific cell line.

Protocol:

-

Cell Culture Preparation: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).[13]

-

Media Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and glutamine) with the desired concentration of Sodium Acetate-¹³C₂,d₃. It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled acetate and other small molecules that could dilute the tracer.[14][15]

-

Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium. The duration of labeling will depend on the pathways of interest, with shorter times for glycolysis and the TCA cycle, and longer times for pathways like nucleotide synthesis.[3]

-

Metabolite Extraction: After the desired labeling period, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

-

Sample Processing and Analysis: Centrifuge the cell extracts to pellet protein and other debris. The supernatant containing the metabolites can then be analyzed by mass spectrometry (LC-MS or GC-MS) or NMR spectroscopy.

Caption: Generalized workflow for in vitro metabolic labeling.

In Vivo Labeling in Animal Models

Objective: To investigate the systemic and tissue-specific metabolism of acetate in a living organism.

Protocol:

-

Animal Acclimation: Acclimate animals to the experimental conditions to minimize stress-induced metabolic changes.

-

Tracer Administration: Administer Sodium Acetate-¹³C₂,d₃ via an appropriate route, such as intravenous (IV) infusion or intraperitoneal (IP) injection. Continuous infusion is often preferred to achieve isotopic steady-state.[16]

-

Sample Collection: At designated time points, collect blood and tissues of interest. It is critical to rapidly freeze tissues in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissues and extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

-

Sample Processing and Analysis: Process the tissue extracts and plasma for analysis by mass spectrometry or NMR.

Expert Insight: When designing in vivo studies, it is crucial to consider the potential for label scrambling and the contribution of other organs to the circulating pool of labeled metabolites. For example, the liver can metabolize acetate and release labeled glucose into the circulation.[17]

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments requires specialized software and a solid understanding of metabolic network topology.

Mass Isotopologue Distribution (MID)

The raw data from a mass spectrometer will show the distribution of different mass isotopologues for each metabolite.[18] This MID is the fractional abundance of each isotopologue. For example, for citrate labeled with Sodium Acetate-¹³C₂,d₃, the MID would show the relative amounts of M+0 (unlabeled), M+1, M+2, etc.

Table 1: Hypothetical Mass Isotopologue Distribution for Citrate

| Isotopologue | Fractional Abundance (%) | Interpretation |

| M+0 | 60 | Unlabeled citrate from endogenous sources |

| M+1 | 5 | Natural abundance of ¹³C |

| M+2 | 30 | Citrate derived from one molecule of Acetyl-CoA-¹³C₂ |

| M+3 | 3 | Potential contribution from other labeled precursors or second turn of TCA cycle |

| M+4 | 2 | Citrate derived from two molecules of Acetyl-CoA-¹³C₂ (in subsequent TCA turns) |

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method that uses the measured MIDs to calculate the rates (fluxes) of intracellular metabolic reactions.[4][19] MFA models integrate the stoichiometry of the metabolic network with the isotopic labeling data to provide a quantitative picture of cellular metabolism.

Key Considerations for Data Interpretation:

-

Isotopic Steady State: Many MFA models assume that the system has reached an isotopic steady state, where the isotopic enrichment of metabolites is no longer changing over time. It is important to design experiments to either achieve this state or use non-stationary MFA models.[3][4]

-

Compartmentation: Eukaryotic cells have distinct metabolic compartments (e.g., mitochondria and cytosol). The labeling patterns of metabolites can differ between these compartments, and this must be considered in the analysis.[20]

-

Background Correction: It is essential to correct for the natural abundance of heavy isotopes in the measured MIDs to accurately determine the extent of labeling from the tracer.[18]

Conclusion: A Versatile Tool for Modern Metabolic Research

Sodium Acetate-¹³C₂,d₃ is a powerful and versatile metabolic tracer that provides a unique window into the complexities of cellular metabolism. By carefully designing and executing stable isotope tracing experiments, researchers can gain invaluable insights into the regulation of key metabolic pathways in both normal and pathological states. The quantitative data generated from these studies are critical for identifying novel drug targets, understanding disease mechanisms, and developing new therapeutic strategies. As analytical technologies continue to advance, the application of sophisticated tracers like Sodium Acetate-¹³C₂,d₃ will undoubtedly play an even more prominent role in the future of metabolic research and drug development.

References

-

Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. PubMed. [Link]

-

Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH. [Link]

-

Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts. PubMed Central. [Link]

-

Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]

-

Identifying Sources of Hepatic Lipogenic Acetyl-CoA Using Stable Isotope Tracers and NMR. Hindawi. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. [Link]

-

Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed - NIH. [Link]

-

Stable Isotope Tracing Experiments Using LC-MS. Springer. [Link]

-

Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. JoVE. [Link]

-

Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. PubMed. [Link]

-

Stable Isotope Tracer in Adhered Cells Experimental Protocol. University of Kentucky. [Link]

-

Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC - PubMed Central. [Link]

-

Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR. PubMed Central. [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

-

Metabolomics and isotope tracing. PMC - PubMed Central. [Link]

-

and 13C-[9][10] acetate in metabolic labelling studies of yeast and insect cells. PubMed. [Link]

-

Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications. [Link]

-

Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PMC - NIH. [Link]

-

Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Springer. [Link]

-

13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ACS Publications. [Link]

-

13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. Science Immunology. [Link]

-

Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC - NIH. [Link]

-

Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR. PubMed. [Link]

-

Application of multiple stable isotope tracers. Example metabolic... ResearchGate. [Link]

-

Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. YouTube. [Link]

-

Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II. PubMed. [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. PubMed Central. [Link]

-

SODIUM ACETATE. Eurisotop. [Link]

-

In vivo stationary flux analysis by 13C labeling experiments. PubMed. [Link]

-

TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H. PubMed. [Link]

-

Fatty acids synthesis in rat adipose tissue. Tracer concentration effects in vitro. PMC - NIH. [Link]

-

Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

-

Sodium acetate promotes fat synthesis by suppressing TATA element modulatory factor 1 in bovine mammary epithelial cells. PMC - PubMed Central. [Link]

-

Acetate as a carbon source for lipid synthesis in cultured cells. PubMed. [Link]

-

Acetate-Induced Milk Fat Synthesis Is Associated with Activation of the mTOR Signaling Pathway in Bovine Mammary Epithelial Cells. PMC - PubMed Central. [Link]

-

TCA cycle labeling by [1-¹³C]acetate Red filled circles represent ¹³C... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medicine.uky.edu [medicine.uky.edu]

- 16. biorxiv.org [biorxiv.org]

- 17. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo stationary flux analysis by 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Title: Beyond the Sticker Price: A Technical Guide to the Cost-Effectiveness of Sodium Acetate-¹³C₂,d₃ in Metabolic Research

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stable isotope tracing is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic fluxes of biochemical pathways. The choice of an isotopic tracer is a critical decision that profoundly impacts experimental outcomes, data quality, and overall project costs. While often perceived as a premium reagent, Sodium Acetate-¹³C₂,d₃ offers a compelling case for cost-effectiveness when viewed through the lens of scientific value and experimental efficiency. This technical guide provides an in-depth analysis of this powerful tracer, moving beyond a simple price comparison to evaluate its role in reducing experimental complexity, enhancing data resolution, and ultimately accelerating research in critical areas such as de novo fatty acid synthesis and TCA cycle flux. We present the scientific rationale for its superiority, detailed experimental protocols for its application in both in vitro and in vivo systems, and a clear framework for understanding its long-term economic benefits in drug development and metabolic research.

Introduction: The Imperative for Precision in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a critical technology for quantifying the rates of metabolic reactions within a biological system.[1] By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can track the journey of atoms through complex metabolic networks.[2] This provides a dynamic picture of cellular activity that is unobtainable through static measurements like transcriptomics or proteomics alone.

Acetate is a central metabolic node, readily converted to acetyl-CoA, which serves as a primary building block for the tricarboxylic acid (TCA) cycle and de novo fatty acid synthesis.[3][4] Consequently, isotopically labeled sodium acetate is an indispensable tool for probing these fundamental pathways. Sodium Acetate-¹³C₂,d₃ is a multiply-labeled isotopologue, where both carbon atoms are replaced with ¹³C and the three hydrogen atoms on the methyl group are replaced with deuterium (²H or d). This unique labeling pattern (resulting in a mass shift of M+5) provides a significant analytical advantage over singly or doubly labeled variants, forming the basis of its enhanced scientific value and cost-effectiveness.

Deconstructing Cost-Effectiveness: A Multi-Faceted Analysis

An accurate assessment of a research tool's cost extends beyond its initial purchase price. For Sodium Acetate-¹³C₂,d₃, its true value is realized in the quality of data produced and the efficiency of the experimental process.

Direct Cost Comparison

The upfront cost of Sodium Acetate-¹³C₂,d₃ is demonstrably higher than other common acetate tracers. This is due to the more complex synthesis required to incorporate three stable isotopes with high atomic purity.

| Tracer Compound | Labeling | Mass Shift | Representative List Price (per gram) | Supplier(s) |

| Sodium Acetate-¹³C₂,d₃ | ¹³C₂,d₃ | M+5 | ~$480 - $1,040 | Sigma-Aldrich, Cambridge Isotope Laboratories[5] |

| Sodium Acetate-1,2-¹³C₂ | ¹³C₂ | M+2 | ~$475 | Sigma-Aldrich, Cambridge Isotope Laboratories[6] |

| Sodium Acetate-2-¹³C | 2-¹³C | M+1 | ~$790 | Sigma-Aldrich[7] |

| Sodium Acetate-1-¹³C | 1-¹³C | M+1 | Varies | Multiple |

Note: Prices are approximate and subject to change. They are provided for comparative purposes.

While the table indicates a premium price for the ¹³C₂,d₃ variant, the subsequent sections will demonstrate how this investment yields disproportionately greater returns in scientific output and resource savings.

Indirect Value: The Scientific Multiplier Effect

The true "effectiveness" of Sodium Acetate-¹³C₂,d₃ lies in its ability to deliver more definitive information from a single experiment.

-

Unambiguous Spectral Identification: The M+5 mass shift is highly unique and places the resulting labeled metabolites in a region of the mass spectrum with significantly lower background noise. This improves the signal-to-noise ratio, allowing for more confident identification and quantification, especially of low-abundance metabolites.

-

Preservation of Carbon and Hydrogen Fates: By labeling both carbon and hydrogen atoms, researchers can simultaneously track the carbon backbone and the associated hydrogens. This is particularly powerful in studies of fatty acid synthesis, where the origin of reducing equivalents (NADPH) can be inferred, providing a deeper layer of metabolic insight that is impossible to achieve with ¹³C-only tracers.

-

Reduced Experimental Redundancy: To obtain a similar level of detail using simpler tracers, a researcher would often need to perform multiple, parallel experiments (e.g., one with [1,2-¹³C₂]acetate and another with [d₃]acetate). This duplicates the cost of cells or animals, media, reagents, and most importantly, instrument time and personnel effort. Sodium Acetate-¹³C₂,d₃ consolidates these experiments into a single, more powerful run, drastically reducing overall project costs.

The cost-benefit can be summarized as follows: a higher initial reagent cost is offset by significantly lower costs for labor, instrument time, and consumables, all while producing a superior, more comprehensive dataset.

Core Applications & Step-by-Step Methodologies

Sodium Acetate-¹³C₂,d₃ is exceptionally suited for interrogating two fundamental metabolic pathways: the TCA cycle and de novo fatty acid synthesis.

Application I: Tracing TCA Cycle Dynamics

Acetate enters the TCA cycle as acetyl-CoA, where its carbon atoms are incorporated into citrate and subsequent intermediates. Tracing the distribution of the ¹³C label provides a quantitative measure of cycle activity and the contribution of acetate to cellular energy production.[8]

Caption: Entry of labeled acetate into the Tricarboxylic Acid (TCA) Cycle.

Protocol 1: In Vivo Stable Isotope Tracing in a Murine Model

This protocol is adapted from established methods for in vivo isotope infusion.[9][10]

-

Animal Preparation:

-

Acclimate mice to the experimental conditions. For studies focusing on acetate metabolism, fasting is generally not required as it is not the primary circulating carbon source.[9]

-

Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

-

Position a catheter in the tail vein for intravenous infusion.

-

-

Tracer Preparation & Infusion:

-

Prepare a sterile solution of Sodium Acetate-¹³C₂,d₃ in saline. A typical concentration might be 30-40 g/L.[10]

-

Initiate the infusion with a bolus dose to quickly raise plasma tracer concentration (e.g., 36 µmol/kg/min for 5 minutes).[10]

-

Follow the bolus with a continuous infusion at a lower rate to maintain isotopic steady-state (e.g., 18 µmol/kg/min).[10] The total infusion time is typically 3-5 hours.[9]

-

-

Sample Collection:

-

At the end of the infusion period, collect blood via cardiac puncture into an EDTA-coated tube to obtain plasma.

-

Immediately following, surgically resect the tissue of interest (e.g., tumor, liver, brain).

-

Instantly freeze tissues in liquid nitrogen to quench all metabolic activity. This step is critical to prevent post-excision metabolic changes.

-

-

Metabolite Extraction:

-

Homogenize the frozen tissue (~30-50 mg) in 1 mL of ice-cold 80% methanol.[9]

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant, which contains the polar metabolites.

-

Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Sample Analysis:

-

Reconstitute the dried extract in an appropriate solvent for mass spectrometry analysis (e.g., a mixture of water and acetonitrile).

-

Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution of TCA cycle intermediates.

-

Application II: Quantifying De Novo Fatty Acid Synthesis

De novo fatty acid synthesis involves the sequential addition of two-carbon units from acetyl-CoA. Using Sodium Acetate-¹³C₂,d₃ allows for precise quantification of the contribution of acetate to the newly synthesized fatty acid pool.[11][12]

Protocol 2: ¹³C Labeling in Adherent Mammalian Cells

This protocol is a synthesized workflow based on standard cell culture labeling techniques.[13][14]

-

Cell Culture Preparation:

-

Seed adherent cells (e.g., cancer cell lines) in multi-well plates and grow to the desired confluency (typically 70-80%).

-

One hour before introducing the tracer, replace the standard culture medium with a custom labeling medium. This medium should be identical to the growth medium but use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled acetate and other small molecules.[13]

-

-

Tracer Introduction:

-

Prepare the final labeling medium by dissolving Sodium Acetate-¹³C₂,d₃ to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 100 µM to 8 mM.[15]

-

Remove the pre-incubation medium and add the final labeling medium to the cells.

-

Incubate the cells for a time course sufficient to achieve isotopic steady-state in the fatty acid pool (typically 8-24 hours).

-

-

Metabolite Quenching and Extraction:

-

To halt metabolism, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a sufficient volume of ice-cold 80% methanol to the plate and use a cell scraper to detach the cells.

-

Collect the cell lysate/methanol mixture into a microcentrifuge tube.

-

-

Lipid Extraction and Saponification:

-

Centrifuge the lysate to pellet debris. Transfer the supernatant to a new tube.

-

Dry the supernatant under nitrogen.

-

To isolate fatty acids, perform a saponification reaction by adding a strong base (e.g., methanolic KOH) and heating.

-

Acidify the mixture and extract the free fatty acids using an organic solvent like hexane.

-

-

Derivatization and Analysis:

-

Dry the extracted fatty acids and derivatize them to fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol. This improves their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Analyze the FAMEs by GC-MS to determine the mass isotopologue distribution for each fatty acid species (e.g., palmitate, stearate).

-

Data Analysis Workflow: From Sample to Insight

The analysis of data from stable isotope tracing experiments requires specialized software to correct for the natural abundance of isotopes and calculate the fractional contribution of the tracer to each metabolite pool.

Sources

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Fatty acids synthesis in rat adipose tissue. Tracer concentration effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Acetate Supplementation on Milk Fat Production and Mammary Lipogenesis - Blacklight [etda.libraries.psu.edu]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. 乙酸钠-2- 13 C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.cn]

- 8. isotope.com [isotope.com]

- 9. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Saturated Long Chain Fatty Acids from Sodium Acetate-1-C14 by Mycoplasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium acetate promotes fat synthesis by suppressing TATA element modulatory factor 1 in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Commercial availability of Sodium acetate-13C2,d3.

An In-depth Technical Guide to the Commercial Availability and Application of Sodium Acetate-¹³C₂,d₃

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium acetate-¹³C₂,d₃ is a stable, non-radioactive, isotopically labeled compound that has become an indispensable tool in modern biomedical research and pharmaceutical development. Its unique labeling pattern, with two carbon-13 atoms and three deuterium atoms, provides a distinct mass shift (M+5), making it an exemplary internal standard for quantitative mass spectrometry.[1][2] Furthermore, its role as a metabolic substrate allows researchers to trace the flux of acetate through critical biochemical pathways, such as the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis.[3][4][5] This guide provides a comprehensive overview of the commercial landscape for Sodium acetate-¹³C₂,d₃, details its critical applications, and offers validated protocols for its use, empowering researchers to integrate this powerful tool into their workflows with confidence.

Introduction to Sodium Acetate-¹³C₂,d₃: A Multi-Purpose Research Tool

Sodium acetate-¹³C₂,d₃ (CAS Number: 123333-80-2) is the sodium salt of acetic acid, where both carbon atoms are replaced with the heavy isotope ¹³C, and the three methyl protons are substituted with deuterium (d).[1][6][7] This specific labeling provides distinct advantages for analytical and metabolic studies.

The Significance of the ¹³C₂,d₃ Labeling Pattern: The dual labeling is fundamental to its utility. The two ¹³C atoms allow for tracing the carbon backbone of the acetate molecule as it is incorporated into larger metabolites. The three deuterium atoms on the methyl group further increase the mass shift, moving it far from the natural abundance isotopes of unlabeled compounds and ensuring minimal spectral overlap in mass spectrometry analysis. This results in an M+5 mass shift relative to its unlabeled counterpart, providing an exceptionally clean signal for use as an internal standard.[1][2]

Core Applications in Research and Development: The applications of this compound are diverse, spanning multiple stages of scientific inquiry:

-

Pharmacokinetic Research: Used as an internal standard for the precise quantification of acetic acid or acetate-containing drugs in biological samples.[8]

-

Metabolomics: A key tracer for metabolic flux analysis, particularly in studies of energy metabolism in various cell types and tissues.[3][4] It is especially valuable in neuroscience for studying astrocyte-specific metabolism.[9]

-

Biomolecular NMR: Serves as a carbon source for producing uniformly ¹³C-labeled proteins in cellular expression systems, often at a lower cost than ¹³C-glucose.[10]

-

Drug Development: Employed in analytical method development, validation, and quality control (QC) applications during the synthesis and formulation stages of drug manufacturing.[6]

| Property | Value | Reference |

| CAS Number | 123333-80-2 | [1][2][3][6][7][8][11] |

| Molecular Formula | ¹³CD₃¹³CO₂Na | [1][2] |

| Molecular Weight | ~87.04 g/mol | [1][2][3][4] |

| Physical Form | Solid | [1] |

| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % D | [1][3][11][12] |

| Chemical Purity | Typically ≥98% | [3][11] |

| Mass Shift | M+5 | [1][2] |

Commercial Availability and Procurement Strategy

Sodium acetate-¹³C₂,d₃ is readily available from several specialized chemical suppliers. The choice of supplier often depends on the required purity, documentation (e.g., Certificate of Analysis), available pack sizes, and cost.

Major Commercial Suppliers:

| Supplier | Noteworthy Details | Typical Purity |

| Sigma-Aldrich (MilliporeSigma) | Offers various pack sizes (e.g., 500 mg) with detailed online specifications, including NMR suitability.[1][13] | 99 atom % ¹³C, 99 atom % D[1] |

| Cambridge Isotope Laboratories (CIL) | A leading manufacturer of stable isotopes, providing high-purity products for metabolomics, NMR, and MS applications.[3][4][11][12] | 99% ¹³C, 98% D; Chemical Purity 98%[3][11] |

| Veeprho | Positions the product as an internal standard for analytical and pharmacokinetic research, emphasizing its role in improving mass spectrometry accuracy.[8] | Not specified in search results. |

| Axios Research | Supplies the compound as a fully characterized reference standard compliant with regulatory guidelines for drug development applications.[6] | Not specified in search results. |

| Santa Cruz Biotechnology (SCBT) | Lists the compound as a biochemical for proteomics research.[14] | Not specified in search results. |

| US Biological Life Sciences | Provides the material in highly purified grades, typically in 1mg pack sizes.[15] | Not specified in search results. |

Procurement and Quality Validation Workflow: A systematic approach to procurement is critical to ensure experimental success. This involves not only purchasing the material but also validating its quality upon receipt.

Caption: A typical workflow for procuring and validating Sodium acetate-¹³C₂,d₃.

Expert Insight: The Certificate of Analysis (CoA) Always request and scrutinize the CoA before use. Key parameters to verify are:

-

Isotopic Enrichment: Confirms the percentage of ¹³C and D atoms. This should be high (typically >98%) to ensure a distinct signal from naturally abundant isotopes.

-

Chemical Purity: Assessed by techniques like NMR or HPLC, this value indicates the percentage of the desired compound versus any chemical impurities.

-

Identity Confirmation: Data from ¹H-NMR, ¹³C-NMR, and Mass Spectrometry should be present to confirm the compound's structure and mass.

Core Applications and Validated Methodologies

Application 1: Internal Standard for Quantitative Mass Spectrometry

The most common application is as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays.[8] By adding a known quantity of Sodium acetate-¹³C₂,d₃ to every sample, one can correct for variations in sample preparation, extraction efficiency, and instrument response.

Workflow for Use as an Internal Standard:

Caption: Standard workflow for using Sodium acetate-¹³C₂,d₃ as an internal standard.

Protocol: Preparation of a 1 mg/mL Stock Solution

-

Accurately weigh 10 mg of Sodium acetate-¹³C₂,d₃ using an analytical balance.

-

Transfer the solid to a 10 mL volumetric flask.

-

Add approximately 8 mL of high-purity water (or another suitable solvent like methanol) and vortex until fully dissolved.

-

Bring the volume to exactly 10 mL with the same solvent.

-

Cap the flask and invert several times to ensure homogeneity.

-

Transfer aliquots into clean, labeled cryovials for storage at -20°C or below to prevent degradation.

Application 2: Tracer for Metabolic Flux Analysis

Sodium acetate-¹³C₂,d₃ is an ideal tracer for studying the metabolism of short-chain fatty acids. Once it enters the cell, it is converted to Acetyl-CoA, which is a central hub of metabolism.

Metabolic Fate of ¹³C₂-Acetate:

Sources

- 1. 乙酸钠-13C2,d3 99 atom % D, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. Sodium acetate-13C2,d3 13C 99atom , D 99atom 123333-80-2 [sigmaaldrich.com]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sodium Acetate 13C2-d3 - CAS - 123333-80-2 | Axios Research [axios-research.com]

- 7. anexib.com [anexib.com]

- 8. veeprho.com [veeprho.com]

- 9. researchgate.net [researchgate.net]

- 10. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SODIUM ACETATE | Eurisotop [eurisotop.com]

- 12. Cambridge Isotope Laboratories SODIUM ACETATE (1,2-13C2, 99%; D3, 98%), | Fisher Scientific [fishersci.com]

- 13. Sodium acetate-2-13C 13C 99atom 13291-89-9 [sigmaaldrich.com]

- 14. scbt.com [scbt.com]

- 15. sodium acetate anhydrous suppliers USA [americanchemicalsuppliers.com]

Methodological & Application

Unraveling Cellular Metabolism: A Guide to Using Sodium Acetate-¹³C₂,d₃ in Cell Culture Experiments

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing Sodium acetate-¹³C₂,d₃ as a powerful tool to probe cellular metabolism. By moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and reproducible methodology grounded in scientific integrity.

Introduction: The Power of Stable Isotope Tracing with Dual-Labeled Acetate

Stable isotope tracing is a cornerstone technique in metabolic research, allowing for the precise tracking of atoms through intricate biochemical pathways.[1][2] By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, we can elucidate the contributions of specific nutrients to various metabolic processes.[3] Sodium acetate, a key two-carbon precursor for a multitude of biosynthetic pathways, serves as an excellent tracer for interrogating central carbon metabolism.

The use of Sodium acetate-¹³C₂,d₃, a molecule enriched with two Carbon-13 atoms and three deuterium atoms, offers a significant advantage over single-labeled tracers. This dual-labeling strategy provides a multi-faceted view of metabolic flux, enabling the simultaneous tracking of both the carbon backbone and the associated hydrogen atoms of acetyl-CoA. This is particularly valuable for dissecting pathways where both carboxylation/decarboxylation and oxidation/reduction reactions are central, such as the Krebs cycle and fatty acid synthesis.

Scientific Principles: Why Sodium Acetate-¹³C₂,d₃?

Acetate is readily taken up by most mammalian cells and converted to acetyl-CoA, a central hub in cellular metabolism.[4] The ¹³C₂ label allows for the direct tracing of the carbon atoms as they are incorporated into downstream metabolites. The d₃ label on the methyl group provides an additional layer of information. The deuterium atoms can be tracked to understand redox reactions and the activity of specific dehydrogenases.

A key consideration when using deuterium-labeled compounds is the kinetic isotope effect (KIE) , where the heavier mass of deuterium can lead to a slightly slower rate of bond cleavage compared to protium (¹H).[5][6] While this effect is generally small for [²H₃]-acetate (4-6%), it is a factor that researchers should be aware of when interpreting kinetic flux data.[5][7]

The dual-labeling approach is particularly powerful for:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network. The distinct mass shifts from both ¹³C and deuterium provide more constraints for computational modeling, leading to more accurate flux estimations.[3]

-

Fatty Acid Synthesis: Acetyl-CoA is the fundamental building block for fatty acids. Tracing both ¹³C and deuterium allows for the elucidation of de novo lipogenesis pathways.

-

Krebs Cycle Dynamics: Following the entry and progression of the labeled acetyl-CoA through the Krebs cycle provides insights into cellular respiration and anaplerotic reactions.

Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for a typical cell culture experiment using Sodium acetate-¹³C₂,d₃.

Materials

-

Sodium acetate-¹³C₂,d₃ (e.g., Cambridge Isotope Laboratories, Inc., CDLM-3457-1)[8]

-

Cell line of interest

-

Appropriate cell culture medium and supplements

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Liquid nitrogen

-

Cell scrapers

-

Microcentrifuge tubes

Protocol: Adherent Cell Culture

3.2.1. Cell Seeding and Culture (Day 1-2)

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of labeling.

-

Culture cells in their standard growth medium at 37°C in a humidified incubator with 5% CO₂.[9]

3.2.2. Preparation of Labeling Medium (Day 3)

-

Prepare the labeling medium by supplementing the base medium with all necessary components (e.g., dialyzed FBS, amino acids) except for unlabeled sodium acetate.

-

Dissolve Sodium acetate-¹³C₂,d₃ in sterile water or directly into the prepared medium to the desired final concentration. A common starting concentration is in the range of 1-10 mM, but this should be optimized for your specific cell line and experimental goals.